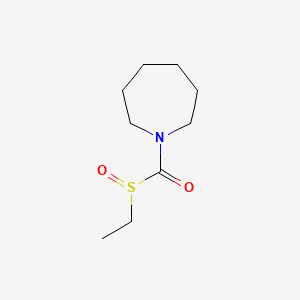
Orellanine
Descripción general
Descripción
Orellanine is a mycotoxin found in a group of mushrooms known as the Orellani of the family Cortinariaceae . It is a bipyridine N-oxide compound somewhat related to the herbicide diquat . Orellanine is produced by mushrooms of the genus Cortinarius which grow in North America and in Europe .
Synthesis Analysis
Orellanine has been synthesized from 3-aminopyridine and 3-hydroxypyridine . The synthesis of orellanine remains challenging, with numerous established methods for its synthesis .Molecular Structure Analysis
Orellanine is a bipyridine with positively charged nitrogen atoms . It chemically resembles the bipyridine herbicides paraquat and diquat .Chemical Reactions Analysis
Orellanine can undergo reduction to form its metabolite orelline, which produces a distinctive turquoise fluorescence when exposed to UV light . This reduction enables the necessary electron spin transitions via keto−enol tautomerism .Physical And Chemical Properties Analysis
Orellanine has a molecular weight of 252.18 g/mol . Its chemical formula is C10H8N2O6 .Aplicaciones Científicas De Investigación
Biomarker for Mushroom Intoxication
Orellanine (OR) is a toxin produced by mushrooms of the genus Cortinarius, which grow in North America and Europe . It serves as a biomarker for Cortinarius mushroom intoxication . OR poisoning is characterized by severe oliguric acute renal failure, with a mortality rate of 10%–30% . The diagnosis of OR poisoning currently hinges on a history of ingestion of Cortinarius mushrooms and histopathology of renal biopsies .
Development of Analytical Test Methods
Improved tissue-based analytical test methods for Orellanine have been developed . These methods are definitive and sensitive, unlike previous tissue-based analytical methods for OR that were nonspecific and lacked sensitivity . The new tissue-based analytical tests will improve the diagnosis of OR poisoning .
Investigation of Toxicological Effects
The toxicological effects of Orellanine have been investigated in mice . In OR-injected mice, kidney OR concentrations were 97 ± 51 µg/g on Day 0 and 17 ± 1 µg/g on termination Day 3 . Splenic and liver injuries were novel findings in this mouse model .
Pharmacokinetic Properties
The pharmacokinetic properties of Orellanine have been studied in rats . The half-life of Orellanine was found to be 109 ± 6 min in the controls . In the groups with ligated renal arteries, Orellanine had a half-life of 756 ± 98 min without and 238 ± 28 min with dialysis . Thus, Orellanine was almost exclusively eliminated by glomerular filtration as well as by peritoneal dialysis .
Potential Treatment for Metastatic Renal Cancer
Orellanine is specific for proximal tubular cells and could, therefore, potentially be used as treatment for metastatic renal cancer, which originates from these cells . However, more information is needed about the distribution and elimination of Orellanine from the body to understand its potential use for therapy .
Understanding of Uptake Mechanism
A combination of animal studies and biopsies taken from poisoned patients have shown that Orellanine acts on the proximal tubular cells of the kidney, with a significant degree of selectivity, even over other renal cells . The selectivity of its uptake is poorly understood . While it has been suggested that it enters proximal tubular cells via an active, sodium-independent transporter, this has yet to be confirmed or investigated further .
Propiedades
IUPAC Name |
2-(1,3-dihydroxy-4-oxopyridin-2-yl)-1,3-dihydroxypyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6/c13-5-1-3-11(17)7(9(5)15)8-10(16)6(14)2-4-12(8)18/h1-4,15-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRNMEQUBVRSQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C(C1=O)O)C2=C(C(=O)C=CN2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orellanine | |
CAS RN |
37338-80-0 | |
| Record name | 37338-80-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORELLANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082U1GSX3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Orellanine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7755 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



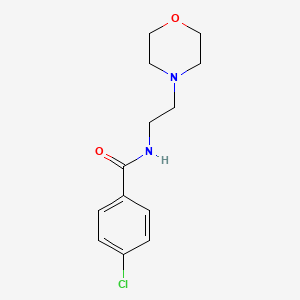
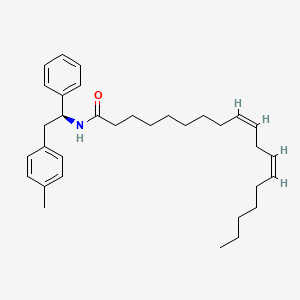

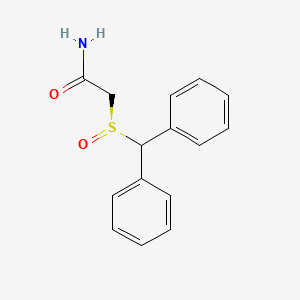
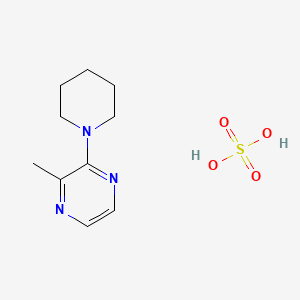
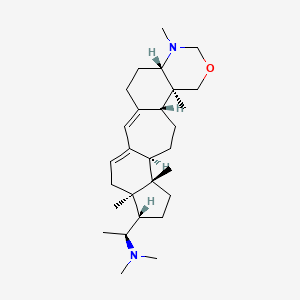

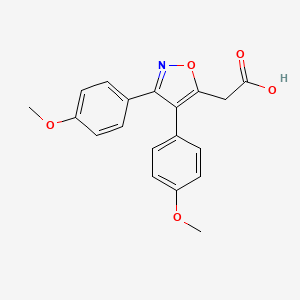
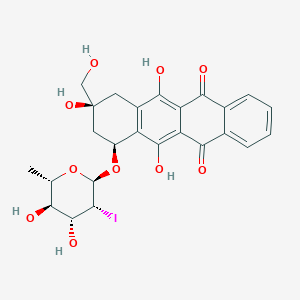
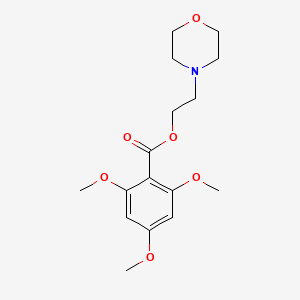
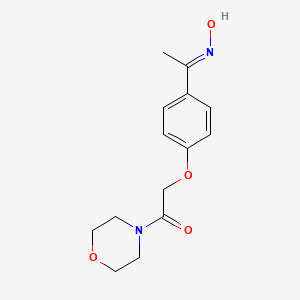
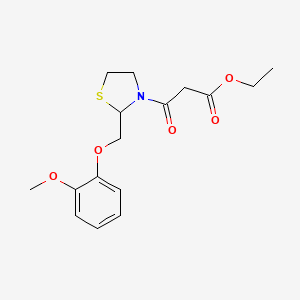
![[(6Z,10E)-11-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,9,11a-tetrahydro-3aH-cyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B1677397.png)
